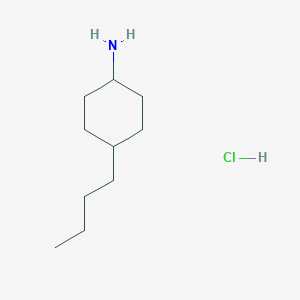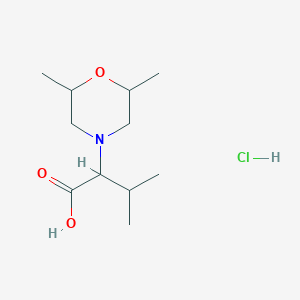![molecular formula C6H6N4 B1440346 1H-Pyrazolo[3,4-B]pyridin-5-amine CAS No. 942185-01-5](/img/structure/B1440346.png)
1H-Pyrazolo[3,4-B]pyridin-5-amine
概要
説明
1H-Pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound . It is related to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .科学的研究の応用
Synthesis and Structural Analysis
1H-Pyrazolo[3,4-b]pyridin-5-amine has been a focal point in the synthesis of various heterocyclic compounds. Dolzhenko et al. (2012) developed a new synthon for heterocyclic chemistry, namely 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, using this compound. This synthon was instrumental in synthesizing a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, revealing important insights into their tautomeric preferences through spectroscopic methods and X-ray diffraction data (Dolzhenko et al., 2012).
Development of Novel Derivatives
The compound has been essential in developing novel derivatives. Shaabani et al. (2009) reported a one-pot four-component reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method showcased the compound's versatility in synthesizing new classes of compounds under mild conditions (Shaabani et al., 2009).
Biomedical Applications
In the realm of biomedical research, 1H-Pyrazolo[3,4-b]pyridines have garnered attention. A comprehensive review by Donaire-Arias et al. (2022) covered the synthesis and biomedical applications of these compounds, emphasizing their significance in therapeutic developments. Over 300,000 such compounds have been described, highlighting their diversity and potential in biomedical research (Donaire-Arias et al., 2022).
Catalytic and Multicomponent Reactions
The compound also plays a role in catalytic and multicomponent reactions. Hill (2016) described a catalyst-free multicomponent preparation of 1H-pyrazolo[3,4-b]pyridines, emphasizing the compound's utility in creating structurally diverse products through a one-pot synthesis approach (Hill, 2016).
Eco-Friendly Synthesis Methods
In the context of green chemistry, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored using environmentally friendly methods. Zhong et al. (2013) described a synthesis using recyclable polyethylene glycol (PEG)-400 as a reaction medium, showcasing an eco-friendly approach to producing these derivatives (Zhong et al., 2013).
将来の方向性
The future directions in the research of 1H-Pyrazolo[3,4-B]pyridin-5-amine could involve the exploration of its biological activities . The synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
作用機序
Target of Action
1H-Pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that has been the subject of extensive research . . It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , which play crucial roles in various biological processes.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes, which can have significant effects on cellular functions .
Biochemical Pathways
Given the compound’s structural similarity to purine bases, it’s plausible that it may interact with pathways involving these molecules .
Result of Action
It’s known that these compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
生化学分析
Biochemical Properties
1H-Pyrazolo[3,4-B]pyridin-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of TRKs, preventing their activation and subsequent signaling pathways. Additionally, this compound interacts with microtubule-associated proteins, inhibiting microtubule polymerization and affecting cell division .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as TRKs, inhibiting their kinase activity and preventing downstream signaling . The compound also interacts with DNA and RNA, affecting their stability and function. Additionally, this compound modulates the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including altered cell cycle progression and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes . These metabolic processes lead to the formation of various metabolites, which can have different biological activities. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Additionally, this compound can cross cellular membranes and reach intracellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound is often found in the nucleus, where it interacts with DNA and RNA . It can also localize to the cytoplasm, affecting various signaling pathways and enzymatic reactions . Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and function of this compound within specific cellular compartments .
特性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVICNYHPCJRQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673053 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942185-01-5 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)

![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)



![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)




